molecular formula C29H29NO5 B14860350 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester

Cat. No.: B14860350
M. Wt: 471.5 g/mol
InChI Key: CJCMVGULKDSFPU-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process. The Fmoc group is particularly useful because it can be removed under mildly basic conditions, which helps to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected compounds often involves automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the rapid and efficient production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to yield the free amino group, which can then participate in further coupling reactions .

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary mechanism of action for 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can then be selectively removed under basic conditions to allow for further coupling reactions. This selective protection and deprotection process is crucial for the efficient synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid benzyl ester is unique due to its specific structure, which includes a cyclohexane ring and a benzyl ester group. This structure provides unique properties that can be advantageous in certain peptide synthesis applications, such as increased stability and specific reactivity .

Properties

Molecular Formula

C29H29NO5

Molecular Weight

471.5 g/mol

IUPAC Name

benzyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C29H29NO5/c31-21-14-16-29(17-15-21,27(32)34-18-20-8-2-1-3-9-20)30-28(33)35-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26,31H,14-19H2,(H,30,33)

InChI Key

CJCMVGULKDSFPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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